molecular formula C9H11Br2NO2 B15242465 Ethyl 4-(bromomethyl)nicotinate hydrobromide

Ethyl 4-(bromomethyl)nicotinate hydrobromide

Cat. No.: B15242465
M. Wt: 325.00 g/mol
InChI Key: XDRYOADNIRUVIU-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)nicotinate hydrobromide is a nicotinic acid derivative characterized by a bromomethyl (-CH₂Br) group at the 4-position of the pyridine ring and an ethyl ester at the 3-position. Its molecular formula is C₉H₁₁Br₂NO₂ (including the hydrobromide counterion). The compound’s synthesis typically involves bromination of ethyl 4-methylnicotinate followed by hydrobromide salt formation . This compound serves as a versatile intermediate in organic synthesis and drug discovery due to the reactive bromomethyl group, which participates in nucleophilic substitutions, cross-couplings, and other functionalization reactions.

Properties

Molecular Formula

C9H11Br2NO2

Molecular Weight

325.00 g/mol

IUPAC Name

ethyl 4-(bromomethyl)pyridine-3-carboxylate;hydrobromide

InChI

InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-6-11-4-3-7(8)5-10;/h3-4,6H,2,5H2,1H3;1H

InChI Key

XDRYOADNIRUVIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)CBr.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(bromomethyl)nicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromomethyl)nicotinate hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, and ethers can be formed.

    Oxidation Products: Carboxylic acids and aldehydes.

    Reduction Products: Alcohols and alkanes.

Scientific Research Applications

Ethyl 4-(bromomethyl)nicotinate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(bromomethyl)nicotinate hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity makes it a valuable tool in organic synthesis for introducing functional groups into molecules .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : this compound is preferred over chloro or iodo analogs for Suzuki-Miyaura couplings due to optimal oxidative addition rates .
  • Drug Discovery : Derivatives of this compound are being explored as kinase inhibitors, leveraging its electrophilic bromomethyl group for irreversible binding .

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